molecular formula C12H26N2O4S B1451362 1-Cycloheptylpiperidin-3-amine sulfate CAS No. 1185303-68-7

1-Cycloheptylpiperidin-3-amine sulfate

Cat. No.: B1451362
CAS No.: 1185303-68-7
M. Wt: 294.41 g/mol
InChI Key: KSDTXOPPTNMZGX-UHFFFAOYSA-N
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Description

1-Cycloheptylpiperidin-3-amine sulfate is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C12H26N2O4S and a molecular weight of 294.41 . The SMILES string for this compound is OS(O)(=O)=O.NC1CCCN(C1)C2CCCCCC2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OS(O)(=O)=O.NC1CCCN(C1)C2CCCCCC2 . The InChI key for this compound is KSDTXOPPTNMZGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has an empirical formula of C12H26N2O4S and a molecular weight of 294.41 . The SMILES string for this compound is OS(O)(=O)=O.NC1CCCN(C1)C2CCCCCC2 .

Scientific Research Applications

Osmotically Driven Membrane Processes

1-Cyclohexylpiperidine, a compound structurally similar to 1-Cycloheptylpiperidin-3-amine sulfate, has been identified as a viable draw solute for osmotically driven membrane processes. It functions effectively in switchable polarity solvent (SPS) systems, leveraging its compatibility with polyamide thin-film composite membranes and demonstrating the potential for water recovery through degassing processes. The distinct transport mechanisms for the solute and water suggest future membrane optimization opportunities (Orme & Wilson, 2015).

N-Boc Protection of Amines

Research has shown the efficient use of 1,3-Disulfonic acid imidazolium hydrogen sulfate for the N-Boc protection of amines. This process, significant in protecting amine groups during synthesis, highlights the reusability and efficiency of specific sulfates in organic synthesis, potentially applicable to derivatives of this compound (Shirini & Khaligh, 2013).

Electrophilic Aminations

Electrophilic amination processes involving cyclohexanespiro-3'-oxaziridine are essential for synthesizing various nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides. These syntheses demonstrate the potential for this compound in forming various nitrogen-rich organic compounds (Andreae & Schmitz, 1991).

Sulfotransferase Activity

The role of cytosolic sulfotransferases (SULT) in the metabolism of drugs and xenobiotics, including the sulfation of compounds like this compound, is critical. The conversion of these compounds into more water-soluble or toxic metabolites involves sulfuryl group transfers, highlighting the compound's potential involvement in significant biochemical pathways (Banoglu, 2000).

Synthesis of Pyrrol-2(5H)-one Derivatives

The synthesis of various 1,5-diaryl-3-(arylamino)-1H-pyrrol2(5H)-ones, catalyzed by 1-methylpiperidinium hydrogen sulfate, highlights the role of certain sulfates in facilitating organic synthesis, potentially applicable to reactions involving this compound. This process underscores the potential of specific sulfates in organic synthesis methodologies (Ghashang et al., 2012).

Acylation Catalysis

N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate has been utilized as a catalyst for acetylation of alcohols, phenols, thiols, and amines. Its ability to promote acetylation under solvent-free conditions at room temperature may align with the chemical behavior of this compound in similar reactions (Khaligh & Ghasemabadi, 2014).

Mechanism of Action

The mechanism of action of 1-Cycloheptylpiperidin-3-amine sulfate is not currently known .

Properties

IUPAC Name

1-cycloheptylpiperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.H2O4S/c13-11-6-5-9-14(10-11)12-7-3-1-2-4-8-12;1-5(2,3)4/h11-12H,1-10,13H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXOPPTNMZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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